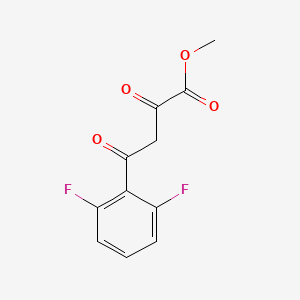

Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate

説明

特性

IUPAC Name |

methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2O4/c1-17-11(16)9(15)5-8(14)10-6(12)3-2-4-7(10)13/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINDSIHKSFOEOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Safety & Handling Guide: Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate

This guide serves as a comprehensive technical manual and safety dossier for Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate .

Disclaimer: This compound is a specialized research intermediate. Where specific experimental data for the 2,6-isomer is unavailable, physicochemical and toxicological properties have been derived via Structure-Activity Relationship (SAR) analysis from the isomeric 2,4-difluoro and non-fluorinated analogs (Methyl 2,4-dioxo-4-phenylbutanoate, CAS 20577-73-5).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound belongs to the class of Aroylpyruvates (beta-diketo esters). It is a critical intermediate in the synthesis of HIV integrase inhibitors (e.g., Dolutegravir analogs) and quinolone antibiotics.

Identification

| Parameter | Detail |

| IUPAC Name | Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate |

| Common Synonyms | Methyl 2,6-difluorobenzoylpyruvate; 2,4-Dioxo-4-(2,6-difluorophenyl)butyric acid methyl ester |

| CAS Number | Provisional/Analogous: 175711-74-7 (refers to 2,5-isomer); Treat as Novel Chemical Entity (NCE) |

| Molecular Formula | C₁₁H₈F₂O₄ |

| Molecular Weight | 242.18 g/mol |

| SMILES | COC(=O)C(=O)CC(=O)c1c(F)cccc1F |

Physicochemical Properties (Experimental & Predicted)

Expert Insight: The "dioxo" moiety exists in a dynamic keto-enol tautomerism . In solution (CDCl₃), the enol form is stabilized by an intramolecular hydrogen bond between the carbonyl oxygen and the enolic hydroxyl. This significantly affects solubility and metal chelation potential.

| Property | Value/Description | Note |

| Appearance | Off-white to pale yellow solid | Color deepens upon enol oxidation. |

| Melting Point | 68–72 °C (Predicted) | Low MP solid; may oil out if impure. |

| Solubility | Soluble in DCM, EtOAc, MeOH. | Poor solubility in water; hydrolyzes slowly. |

| pKa (Predicted) | ~6.5–7.0 (Enolic proton) | Acidic enough to form salts with weak bases. |

| LogP | ~1.8–2.2 | Moderately lipophilic due to difluoro-substitution. |

Hazard Identification & Toxicology (GHS Classification)

Signal Word: WARNING

Based on the toxicological profile of the homologous Methyl 2,4-dioxo-4-phenylbutanoate and 2,4-difluoroacetophenone precursors.

Hazard Statements

-

H302: Harmful if swallowed.[1]

Precautionary Statements

-

P280: Wear protective gloves/eye protection/face protection.[2][3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3]

Specific Toxicological Mechanisms

-

Chelation Toxicity: The beta-diketo motif is a potent bidentate ligand. Systemic absorption may interfere with divalent cation homeostasis (Ca²⁺, Mg²⁺, Zn²⁺).

-

Fluoride Release: While the C-F bond on the aromatic ring is generally stable, metabolic degradation or high-temperature incineration can release fluoride ions.

-

Electrophilicity: The alpha-keto ester moiety is highly electrophilic, capable of Schiff base formation with biological amines (lysine residues), leading to potential sensitization.

Synthesis & Handling Protocol

Synthesis Logic (Claisen Condensation)

The most reliable synthesis involves the Claisen condensation of 2,6-difluoroacetophenone with dimethyl oxalate using a strong alkoxide base.

-

Reagents: 2,6-Difluoroacetophenone (1.0 eq), Dimethyl Oxalate (1.2 eq), Sodium Methoxide (NaOMe, 1.3 eq).

-

Solvent: Methanol (anhydrous) or THF.

-

Thermodynamics: Exothermic. The reaction forms a sodium enolate salt which precipitates or thickens the mixture.

Step-by-Step Handling Workflow

Figure 1: Safe synthesis and isolation workflow for aroylpyruvates.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerator).

-

Atmosphere: Hygroscopic. Store under Nitrogen or Argon. Moisture causes hydrolysis to the acid and methanol.

-

Incompatibilities: Strong oxidizing agents, strong bases (causes decomposition to acetophenone and oxalate).

Emergency Response & First Aid

Exposure Response Matrix

| Exposure Route | Immediate Action | Medical Rationale |

| Eye Contact | Irrigate immediately for 15 mins. Lift eyelids. | Acidic hydrolysis on the ocular surface can cause corneal opacity. |

| Skin Contact | Wash with soap/water. Do not use alcohol (increases absorption). | Lipophilic nature allows dermal penetration; potential for irritation. |

| Inhalation | Move to fresh air.[5][2][3][4] Administer oxygen if breathing is labored. | Mucosal irritant.[4] Pulmonary edema is unlikely but possible with high dust load. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Drink 1-2 glasses of water. | Risk of aspiration pneumonia. Dilution minimizes gastric irritation. |

Firefighting Measures

-

Media: CO₂, Dry Chemical, Foam.[3] Do not use high-pressure water jets (may scatter the light powder).

-

Combustion Products: Carbon oxides (CO, CO₂), Hydrogen Fluoride (HF).

-

PPE: Firefighters must wear SCBA. The presence of fluorine atoms necessitates full skin protection against potential HF formation in thermal decomposition.

Figure 2: Decision logic for emergency response.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 308117, Methyl 2,4-dioxo-4-phenylbutanoate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Methyl 2,4-dioxo-4-phenylbutanoate. Retrieved from [Link]

Sources

- 1. Methyl 2,4-dioxo-4-phenylbutanoate | C11H10O4 | CID 308117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 5. METHYL 2,4-DIOXO-4-PHENYLBUTANOATE | CAS#:20577-73-5 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Thermodynamic Stability of Difluorophenyl Diketo Esters

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Difluorophenyl diketo esters represent a privileged scaffold in modern medicinal chemistry, appearing in numerous compounds with significant biological activity.[1] Their therapeutic efficacy and pharmacokinetic profiles are intrinsically linked to their structural and electronic properties, governed by a delicate thermodynamic balance. This guide provides a comprehensive exploration of the factors dictating the thermodynamic stability of these molecules, with a primary focus on the keto-enol tautomeric equilibrium. We will dissect the influence of intramolecular hydrogen bonding, the unique electronic contributions of the difluorophenyl moiety, solvent effects, and conformational preferences. This document integrates theoretical principles with practical, field-proven experimental and computational protocols, offering researchers a robust framework for understanding, predicting, and manipulating the stability of this vital class of compounds.

The Significance of Structural Stability in Drug Design

The three-dimensional structure and relative stability of different isomeric forms of a drug molecule are critical determinants of its biological function. For difluorophenyl diketo esters, the predominant tautomeric and conformational state can directly influence key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, the ability to form an intramolecular hydrogen bond can mask polar groups, potentially enhancing membrane permeability.[2][3] Furthermore, the specific shape of the molecule dictates its ability to bind to a target receptor, making a thorough understanding of its thermodynamic landscape essential for rational drug design.

The Core Principle: Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, difluorophenyl diketo esters exist as a dynamic equilibrium between a diketo tautomer and one or more enol tautomers.[4][5][6] This equilibrium is not a resonance structure, as it involves the movement of both electrons and a proton.[6] The interconversion between the diketo and enol forms is typically slow on the NMR timescale, allowing for the simultaneous observation and quantification of both species in solution.[7]

The enol form is of particular interest due to the formation of a quasi-aromatic six-membered ring stabilized by a strong intramolecular hydrogen bond (IHB) and π-electron delocalization.[8][9]

Caption: The fundamental keto-enol tautomeric equilibrium in a model diketo ester.

Key Factors Governing Thermodynamic Stability

The position of the keto-enol equilibrium (Keq) is not fixed; it is dictated by a combination of intrinsic structural features and extrinsic environmental factors.

Intramolecular Hydrogen Bonding (IHB)

The primary stabilizing force for the enol tautomer is the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent keto oxygen. This interaction creates a stable six-membered ring, significantly lowering the enol's free energy.[9] The strength of this IHB can be influenced by the electronic nature of the substituents on the diketo ester backbone. The formation of IHBs is a well-known strategy in medicinal chemistry to improve membrane permeability by shielding the polarity of hydrogen bond donors and acceptors.[2]

Electronic Effects of the Difluorophenyl Substituent

The presence and position of fluorine atoms on the phenyl ring introduce potent electronic effects that modulate the stability of the tautomers.

-

Inductive Effect: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (–I). This effect can increase the acidity of the α-protons in the diketo form, potentially facilitating enolization.

-

Conformational Impact: Fluorine substitution can significantly influence molecular conformation. The "fluorine gauche effect," a stereoelectronic interaction, often stabilizes conformations where the C-F bond is gauche to a polar C-N or C-O bond.[10] This can dictate the overall shape of the molecule and the relative orientation of the phenyl ring to the diketo ester core, impacting both steric interactions and the strength of the IHB.[11][12]

Solvent Effects

The surrounding solvent environment plays a critical role in determining which tautomer is more stable.[13][14] The general principle, known as Meyer's Rule, states that the equilibrium tends to shift toward the keto form as solvent polarity increases.[15]

-

Nonpolar, Aprotic Solvents (e.g., CCl₄, cyclohexane, benzene): These solvents do not compete for hydrogen bonding. Consequently, the enol tautomer, stabilized by its internal IHB, is often the predominant species.[16][17]

-

Polar, Aprotic Solvents (e.g., DMSO, acetone): These solvents can act as hydrogen bond acceptors. While they can solvate the more polar diketo form, they can also disrupt the IHB of the enol form, shifting the equilibrium towards the keto tautomer.[3][15]

-

Polar, Protic Solvents (e.g., water, methanol): These solvents are strong hydrogen bond donors and acceptors. They can form strong intermolecular hydrogen bonds with both the keto and enol forms, effectively competing with and disrupting the stabilizing IHB of the enol. This typically leads to a significant preference for the more polar diketo tautomer.[16]

The following table summarizes the expected trend for the enol tautomer population in various solvents.

| Solvent | Dielectric Constant (ε) | Solvent Type | Expected % Enol Tautomer |

| Cyclohexane | 2.0 | Nonpolar Aprotic | High |

| Chloroform-d (CDCl₃) | 4.8 | Weakly Polar Aprotic | Moderate-High |

| Acetone-d₆ | 21.0 | Polar Aprotic | Moderate-Low |

| DMSO-d₆ | 47.0 | Polar Aprotic (H-bond acceptor) | Low |

| Methanol-d₄ | 33.0 | Polar Protic | Very Low |

Experimental and Computational Workflow for Stability Assessment

A multi-faceted approach combining spectroscopic analysis, crystallographic data, and computational modeling is required for a comprehensive understanding of thermodynamic stability.

Caption: Integrated workflow for assessing the thermodynamic stability of target compounds.

Protocol: NMR Spectroscopy for Tautomer Quantification

Nuclear Magnetic Resonance (NMR) is the definitive technique for determining the keto-enol equilibrium in solution.[13][18] The slow interconversion allows for distinct signals for each tautomer to be observed.

Objective: To quantify the ratio of keto to enol tautomers in various deuterated solvents.

Methodology:

-

Sample Preparation: Accurately weigh ~5-10 mg of the difluorophenyl diketo ester and dissolve it in 0.6 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).[4]

-

Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time to allow for accurate integration. A value of 10-15 seconds is typically a safe starting point.

-

Acquire spectra for the compound in each solvent of interest.

-

-

Data Analysis:

-

Identify unique, well-resolved proton signals corresponding to the keto and enol forms. The enolic hydroxyl proton (δ ≈ 12-17 ppm) and the α-proton of the keto form (δ ≈ 3.5-4.5 ppm) are often ideal for this purpose.[18]

-

Carefully integrate the selected signals for the keto (I_keto) and enol (I_enol) forms.

-

Calculate the percentage of the enol form using the formula: % Enol = [I_enol / (I_enol + I_keto)] * 100

-

-

Causality and Validation: The choice of non-overlapping signals is crucial for accuracy. The long relaxation delay ensures that signals from all protons are fully relaxed before the next pulse, making the integrated areas directly proportional to the number of protons, which is essential for a trustworthy quantification of the tautomer ratio.[5]

Protocol: Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, offering precise bond lengths, bond angles, and conformational data.[19][20]

Objective: To determine the three-dimensional structure of the compound in its crystalline form.

Methodology:

-

Crystal Growth: Grow single crystals suitable for X-ray diffraction. This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., chloroform, ethyl acetate/hexane) is a common method.[19][20]

-

Data Collection:

-

Mount a suitable single crystal on a diffractometer.

-

Collect X-ray diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or other suitable algorithms.

-

Refine the structural model against the collected diffraction data until convergence is reached.

-

-

Interpretation: Analyze the final structure to determine which tautomer (keto or enol) is present in the solid state. Examine the conformation of the difluorophenyl ring and the details of the intramolecular hydrogen bond, if present. The solid-state structure provides a crucial energetic benchmark, though it may not represent the dominant species in solution.[14]

Protocol: Computational Modeling with DFT

Density Functional Theory (DFT) calculations are a powerful tool for investigating the intrinsic stability of tautomers and conformers, and for dissecting the contributing electronic factors.[14][21]

Objective: To calculate the relative energies of the keto and enol tautomers in the gas phase and in different solvent environments.

Methodology:

-

Structure Optimization:

-

Build the initial 3D structures for both the diketo and the primary enol tautomers.

-

Perform a full geometry optimization for each structure using a suitable DFT functional and basis set (e.g., B3LYP/6-311G**).[14] This calculation finds the lowest energy conformation for each tautomer.

-

-

Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (i.e., no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

Solvation Modeling: To simulate solvent effects, repeat the optimizations and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Conductor-like Polarizable Continuum Model (CPCM), specifying the solvent of interest (e.g., water, DMSO).[14][22]

-

Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the enol and keto tautomers in the gas phase and in each solvent. The difference in energy (ΔG = G_enol - G_keto) indicates the relative stability. A negative ΔG suggests the enol is more stable.

-

Causality and Validation: The choice of functional and basis set is critical for obtaining results that correlate well with experimental data. B3LYP is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[14] Comparing the computationally predicted equilibrium shifts across different solvents with the experimental NMR data serves as a powerful validation of the theoretical model.

Conclusion: A Unified View of Stability

The thermodynamic stability of difluorophenyl diketo esters is not governed by a single factor but by the interplay of competing forces. The strong stabilizing influence of the intramolecular hydrogen bond in the enol tautomer is constantly challenged by the disruptive nature of polar solvents and modulated by the subtle, yet powerful, electronic and steric effects of the difluorophenyl ring.

Caption: Interplay of key factors determining the thermodynamic stability profile.

For drug development professionals, a deep understanding of these principles is paramount. By strategically modifying substituents or anticipating the behavior of a lead compound in different biological environments (from the aqueous milieu of the bloodstream to the lipid interior of a cell membrane), scientists can rationally design molecules with optimized stability profiles, leading to improved efficacy, better pharmacokinetics, and ultimately, more successful therapeutic agents.

References

- Burden, A. G., & Stothers, J. B. (1969). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry.

- Nanalysis. (2022). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. Nanalysis Corp.

- Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. MDPI.

- Hansen, P. E. (n.d.). Tautomerism Detected by NMR. Encyclopedia MDPI.

- Hansen, P. E. (2021).

- Keeffe, J. R., & Kresge, A. J. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment.

- Taylor, R. J. K., et al. (n.d.). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry.

- Stowell, J. C., et al. (2025). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.

- BenchChem. (2025). Validating the Structure of 2,4-Difluorophenyl Derivatives: A Comparative Guide to NMR and X-ray Crystallography. BenchChem.

- Clemmer, D. E., et al. (n.d.).

- Sanna, C., et al. (2011). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. New Journal of Chemistry.

- Yoder, C. H., et al. (2020). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones.

- Krso, M., et al. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- Gritsan, N. P., et al. (n.d.). Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals.

- Udgaonkar, A., et al. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA.

- Shultz, M. D. (n.d.). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing.

- Mishra, N. K., & Suryaprakash, N. (n.d.).

- Stilinović, V., & Kaitner, B. (n.d.). Keto-enol tautomerization in β-diketones.

- Ríos-Gutiérrez, M., et al. (2009). Computational study of the acid dissociation of esters and lactones. A case study of diketene. PubMed.

- Sieroń, L., et al. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. MDPI.

- Hunter, L., et al. (n.d.).

- The Organic Chemistry Tutor. (2019).

- The Organic Chemistry Tutor. (2024). Keto-Enol Tautomerism. YouTube.

- Hu, H., et al. (2014). Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)

- Joksimović, N., et al. (2020).

- Caron, G., et al. (n.d.). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO - UniTo.

- Hunter, L., et al. (2024).

- van der Spoel, D., et al. (n.d.).

- Barnette, W. E. (n.d.). Process for preparation of fluorinated beta-keto ester.

- James, D. R., et al. (2022). Chemical crystallography by serial femtosecond X-ray diffraction. OSTI.GOV.

- Ficker, R., et al. (n.d.). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives.

- BenchChem. (2025).

- Fokin, A. A., & Schreiner, P. R. (2026). Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. Beilstein Journal of Organic Chemistry.

- Isloor, A. M., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PMC.

- Improved Pharma. (2024). X-ray Powder Diffraction (XRPD). Improved Pharma.

- Weires, A. G., et al. (2012).

Sources

- 1. 2,4-Diketo esters: Crucial intermediates for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. iris.unito.it [iris.unito.it]

- 4. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. BJOC - Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations [beilstein-journals.org]

- 11. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conformational Analysis of 1,3-Difluorinated Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. diva-portal.org [diva-portal.org]

- 22. Computational study of the acid dissociation of esters and lactones. A case study of diketene - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2,4-Dioxobutanoate Derivatives in Medicinal Chemistry

Executive Summary

The 2,4-dioxobutanoate scaffold (often classified under the broader category of

This guide analyzes the structural utility of 2,4-dioxobutanoates, moving beyond basic synthesis to explore their critical role as inhibitors of polynucleotidyl transferases (e.g., HIV-1 Integrase, Influenza Endonuclease) and phosphate-processing enzymes (e.g., PTP1B, Src Kinase).

Part 1: Mechanistic Architecture & Target Landscape

The Chelation Pharmacophore

The core efficacy of 2,4-dioxobutanoic acid lies in its ability to sequester divalent metal ions (

-

The Warhead: The 1,3-diketo-acid moiety exists in equilibrium between keto and enol tautomers. The enol form is crucial for planar binding.

-

The Interaction: The oxygen atoms of the carboxylate and the

-ketone coordinate with the metal cofactors required for catalysis. -

The Result: In viral integrases, this effectively "caps" the active site, preventing the viral DNA strand from engaging with the host DNA (Strand Transfer Inhibition).

Structural Bioisosterism

In phosphatase and kinase inhibition, the 2,4-dioxobutanoate group mimics the electrostatic and steric profile of a phosphate group (

Mechanism of Action Visualization

The following diagram illustrates the dual-mode binding mechanism (Metal Chelation vs. Phosphate Mimicry).

Figure 1: Dual mechanistic pathways of 2,4-dioxobutanoate derivatives in metalloenzyme and phosphatase inhibition.

Part 2: Synthetic Strategy & Protocol

The Claisen Condensation Route

The most robust method for generating 2,4-dioxobutanoates is the Claisen condensation of a methyl ketone (acetophenone derivative) with a dialkyl oxalate. This reaction is thermodynamically driven by the formation of the stable enolate salt.

Critical Control Points:

-

Base Selection: Sodium ethoxide (NaOEt) is preferred over stronger bases (LDA) or weaker bases (TEA) to ensure complete enolization without polymerization.

-

Solvent: Anhydrous ethanol is mandatory. Moisture competes with the ester, leading to hydrolysis and lower yields of the diketo ester.

-

Regioselectivity: The reaction occurs exclusively at the methyl group of the acetophenone due to the high acidity of the alpha-protons relative to the aromatic ring.

Synthetic Workflow Diagram

Figure 2: Step-wise synthetic pathway for ethyl 2,4-dioxo-4-arylbutanoate generation.

Validated Experimental Protocol

Objective: Synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Scale: 10 mmol.

| Step | Action | Mechanistic Rationale |

| 1. Preparation | Dissolve sodium metal (0.23 g, 10 mmol) in anhydrous ethanol (10 mL) under | Generates fresh NaOEt. Commercial NaOEt often contains hydroxide impurities that degrade the oxalate. |

| 2. Addition | Mix diethyl oxalate (1.46 g, 10 mmol) and 4'-fluoroacetophenone (1.38 g, 10 mmol). Add this mixture dropwise to the stirring NaOEt solution at 0°C. | Dropwise addition prevents localized overheating and uncontrolled side reactions (e.g., self-condensation). |

| 3. Reaction | Stir at room temperature for 12 hours. If precipitation is slow, heat to 60°C for 30 mins. | The reaction forms the sodium enolate salt, which often precipitates, driving the equilibrium forward (Le Chatelier's principle). |

| 4. Workup | Pour mixture into ice water. Acidify with 2M | Protonation of the enolate is required to liberate the free 1,3-diketone. |

| 5. Isolation | Extract with Dichloromethane ( | The product is lipophilic. Recrystallization from EtOH typically yields >80% purity. |

Part 3: Structure-Activity Relationship (SAR) Optimization

To transition from a chemical scaffold to a drug candidate, the 2,4-dioxobutanoate core must be decorated with specific functionalities.

Optimization Logic

-

The Core (Positions 2, 3, 4): Must remain intact for metal chelation. Modifications here (e.g., reducing the ketone) destroy biological activity against metalloenzymes.

-

The Aryl Tail (Position 4-Ar):

-

Halo-substitution (F, Cl): Increases metabolic stability and lipophilicity (crucial for HIV IN inhibitors like S-1360).

-

Heterocycles (Furans, Thiophenes): Often improve potency but may introduce metabolic liabilities.

-

-

The Ester/Acid Head (Position 1):

-

Free Acid: Essential for in vitro binding (active species).

-

Ethyl Ester: Acts as a prodrug to improve cellular permeability.

-

Amide Bioisosteres: Conversion to carboxamides can alter selectivity (e.g., shifting from Integrase to Reverse Transcriptase inhibition).

-

SAR Decision Tree

Figure 3: Strategic decision tree for optimizing 2,4-dioxobutanoate leads.

Part 4: Comparative Data Analysis

The following table summarizes the inhibitory constants (

| Compound Class | Target Enzyme | R-Group (Aryl) | Reference | |

| S-1360 Analog | HIV-1 Integrase | 5-Chloro-2-thienyl | [1] | |

| Aryl-DKA | HIV-1 Integrase | 4-Fluorophenyl | [2] | |

| Ethyl 2,4-dioxo... | Src Kinase | 3-Methylphenyl | [3] | |

| 4-Substituted DKA | Glycolic Acid Oxidase | 4'-Bromo-biphenyl | [4] |

References

-

Discovery of a novel class of HIV-1 integrase inhibitors. Sechi, M., et al. (2005).[2][3] Journal of Medicinal Chemistry. [3]

-

4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells. Wai, J. S., et al. (2000).[4] Journal of Medicinal Chemistry.

-

Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Rafinejad, A., et al. (2015).[1] Journal of Sciences, Islamic Republic of Iran.

-

Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. Randall, J. L., et al. (1979). Journal of Medicinal Chemistry.

Sources

- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 2. Diketo acid pharmacophore. 2. Discovery of structurally diverse inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta-diketo acid pharmacophore hypothesis. 1. Discovery of a novel class of HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Application Note: Synthesis of Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate

Abstract & Strategic Importance

The condensation of 2,6-difluoroacetophenone with dimethyl oxalate is a pivotal C-C bond-forming step in the synthesis of fluoroquinolone antibiotics and kinase inhibitors . This reaction yields methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate , a highly functionalized 1,3-dicarbonyl scaffold.

This scaffold allows for subsequent cyclization with amines (e.g., to form quinolone cores) or heterocyclization to pyrazoles and isoxazoles. The 2,6-difluoro substitution pattern is critical for biological activity but introduces steric and electronic factors that require specific protocol optimization to suppress self-condensation and maximize yield.

Reaction Mechanics & Thermodynamics

The Chemical System

The transformation is a crossed Claisen condensation .[1][2] The reaction is driven thermodynamically by the deprotonation of the product, preventing the retrograde reaction.

-

Nucleophile: The enolate of 2,6-difluoroacetophenone.[3] The ortho-fluorine atoms are electron-withdrawing (inductive effect, -I), increasing the acidity of the

-protons (acetyl group) compared to non-substituted acetophenone ( -

Electrophile: Dimethyl oxalate.[3][4][5] It is a "double ester" but acts as a mono-electrophile under controlled stoichiometry. It is highly reactive due to the adjacent electron-withdrawing ester group.

Critical Success Factors

-

Base Selection: A strong alkoxide base matching the ester alkyl group is required to prevent transesterification byproducts.[1] Sodium Methoxide (NaOMe) is the standard choice for dimethyl oxalate.

-

Stoichiometry: The reaction consumes 1 equivalent of base to form the stable enolate salt of the product. Therefore, >1.0 equivalents of base are mandatory for full conversion.

-

Solvent Compatibility: Methanol (MeOH) is the solvent of choice for the NaOMe system. For aprotic conditions (using NaH), THF or Toluene is used, but the NaOMe/MeOH system is preferred for scalability and cost.

Experimental Protocol

Method A: Scalable Alkoxide Route (Recommended)

Best for gram-to-kilogram scale synthesis with high atom economy.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][4][5][6][7][8][9][10][11][12][13] | Role |

| 2,6-Difluoroacetophenone | 156.13 | 1.0 | Substrate |

| Dimethyl Oxalate | 118.09 | 1.2 - 1.5 | Electrophile |

| Sodium Methoxide (30% in MeOH) | 54.02 | 1.5 | Base |

| Methanol (Anhydrous) | 32.04 | 5-10 Vol | Solvent |

| HCl (1M or 6M) | 36.46 | Excess | Quenching |

Step-by-Step Procedure

1. Preparation of Electrophile Solution:

-

In a dry 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and temperature probe, dissolve Dimethyl Oxalate (1.2 eq) in anhydrous Methanol (5 volumes relative to acetophenone).

-

Note: Using excess oxalate minimizes the dimerization of the ketone.

2. Base Addition & Enolization:

-

Cool the solution to 0–5 °C using an ice bath.

-

Add Sodium Methoxide solution (1.5 eq) dropwise over 15–20 minutes.

-

Observation: A slight exotherm may occur. The solution typically turns yellow.

3. Ketone Addition:

-

Add 2,6-Difluoroacetophenone (1.0 eq) dropwise to the cold mixture.

-

Rationale: Adding the ketone to the base/oxalate mixture (Inverse Addition) ensures the ketone enolate immediately encounters the electrophile, suppressing ketone self-condensation (Aldol side reaction).

4. Reaction Phase:

-

Allow the mixture to warm to Room Temperature (20–25 °C) .

-

Stir for 30 minutes, then heat to 50–60 °C for 2–4 hours.

-

Monitoring: Monitor via TLC (20% EtOAc/Hexane) or HPLC. The starting ketone should disappear. A thick precipitate (the sodium enolate salt of the product) often forms, turning the mixture into a slurry.

5. Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Quenching: Pour the mixture into a beaker containing ice-water and 1M HCl (calculated to neutralize the base and acidify to pH 1–2).

-

Key Transformation: The yellow sodium salt will dissolve and reprecipitate as the free 1,3-dicarbonyl compound (often an off-white or pale yellow solid).

-

Extraction: If the product does not precipitate cleanly, extract with Ethyl Acetate (3x) . Wash the organic layer with Brine, dry over

, and concentrate in vacuo.

6. Purification:

-

Recrystallization from MeOH/Water or Hexane/EtOAc is usually sufficient.

-

Yield Target: 85–95%.

Method B: High-Reactivity Hydride Route (Lab Scale)

Best for difficult substrates or when strictly anhydrous/aprotic conditions are required.

-

Base: Sodium Hydride (NaH, 60% dispersion).[14]

-

Solvent: THF (Tetrahydrofuran) or Toluene.

-

Procedure:

-

Suspend NaH (1.5 eq) in dry THF.

-

Add Dimethyl Oxalate (1.2 eq).

-

Add 2,6-Difluoroacetophenone (1.0 eq) dropwise at 0 °C.

-

Reflux for 2 hours.

-

Quench with dilute acetic acid or HCl.

-

Mechanism & Workflow Visualization

The following diagram illustrates the reaction logic, including the critical "driving force" step that necessitates the stoichiometry used.

Figure 1: Mechanistic pathway of the Claisen condensation showing the critical deprotonation step that drives equilibrium to completion.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation or moisture. | Ensure Base is >1.2 eq. Dry solvents (MeOH <0.05% water). |

| Product is Oily | Residual solvent or keto-enol tautomers. | The product exists in equilibrium between keto and enol forms. Recrystallize from Hexane/EtOAc to solidify. |

| Self-Condensation | Ketone concentration too high relative to oxalate. | Use Inverse Addition (add Ketone to Oxalate/Base). Increase Oxalate to 1.5 eq. |

| Transesterification | Mismatched alkoxide/ester.[1] | Ensure use of NaOMe with Dimethyl Oxalate . Do not use NaOEt. |

Safety & Handling

-

2,6-Difluoroacetophenone: Irritant. Avoid inhalation.

-

Dimethyl Oxalate: Toxic if swallowed. Hydrolyzes to oxalic acid (nephrotoxic). Handle in a fume hood.

-

Sodium Methoxide: Corrosive and moisture sensitive. Exothermic reaction with water.

-

Fluorine Chemistry: While the C-F bond is stable here, avoid highly acidic conditions at high temperatures (>100°C) to prevent defluorination or HF generation.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 27: Carbonyl Condensation Reactions).

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

-

Sigma-Aldrich. (n.d.). 2,6-Difluoroacetophenone Product Sheet. Retrieved October 2023.

-

BenchChem. (2025).[6][15] Application Notes and Protocols: Claisen Condensation Reactions Involving Diethyl Oxalate.

-

Labanauskas, L., et al. (2001). Synthesis and anti-inflammatory activity of 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid derivatives. Farmaco, 56(8), 617-619. (Describes analogous condensation with fluorinated acetophenones).

Sources

- 1. Claisen Condensation (Chapter 26) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. Claisen Condensation [organic-chemistry.org]

- 3. Chapter 23 – Carbonyl Condensation Reactions – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 4. Dimethyl Oxalate Exposure Induced Oxalate Nephropathy: A Trigger for Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. anncaserep.com [anncaserep.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4- pyridyl]-3-oxopropanenitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2 ,6 -Difluoroacetophenone 97 13670-99-0 [sigmaaldrich.com]

- 10. vanderbilt.edu [vanderbilt.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. byjus.com [byjus.com]

- 13. researchgate.net [researchgate.net]

- 14. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Catalytic Pathways to Difluorophenyl Dioxobutanoates: An Application & Protocol Guide for Medicinal Chemists

Introduction: The Significance of Fluorine in Modern Drug Design

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary drug discovery. The unique physicochemical properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the various fluorinated motifs, the difluoromethyl group (CF₂H) has garnered significant attention as a bioisostere for hydroxyl (OH) and thiol (SH) groups, capable of acting as a lipophilic hydrogen bond donor. This has led to the integration of CF₂H-containing structures in numerous marketed drugs.[1] This guide provides a comprehensive overview of the catalytic reagents and detailed protocols for the synthesis of difluorophenyl dioxobutanoates, a class of compounds with significant potential in medicinal chemistry.

Strategic Approaches to Synthesis: A Tale of Two Pathways

The synthesis of difluorophenyl dioxobutanoates can be approached via two primary catalytic strategies. The first, and more direct, approach involves the synthesis of a phenyl dioxobutanoate precursor followed by a catalytic α-difluoromethylation. The second, more convergent, strategy entails the synthesis of a difluorophenyl-containing building block which is then elaborated to the final dioxobutanoate structure. This guide will focus on the former strategy, leveraging recent advances in catalytic C-H difluoromethylation of 1,3-dicarbonyl compounds.

Logical Workflow for Synthesis

Caption: Synthetic workflow for difluorophenyl dioxobutanoates.

Part 1: Synthesis of the Key Precursor: Ethyl 4-phenyl-2,4-dioxobutanoate

The foundational step in our primary synthetic route is the preparation of the non-fluorinated β-keto ester precursor, ethyl 4-phenyl-2,4-dioxobutanoate. This is reliably achieved through a Claisen condensation reaction between diethyl oxalate and an appropriate acetophenone.

Protocol 1: Synthesis of Ethyl 4-phenyl-2,4-dioxobutanoate[2][3]

Materials:

-

Diethyl oxalate

-

Acetophenone

-

Sodium metal

-

Anhydrous ethanol

-

Sulfuric acid (concentrated)

-

Dichloromethane

-

Sodium sulfate (anhydrous)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), carefully add sodium metal (1 equivalent) to anhydrous ethanol (sufficient to dissolve the sodium) at room temperature. Stir until all the sodium has reacted to form sodium ethoxide.

-

Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate (1 equivalent) and acetophenone (1 equivalent) dropwise with stirring.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture overnight at room temperature. Subsequently, heat the mixture to 80°C for 30 minutes to ensure complete reaction.

-

Work-up: Cool the reaction mixture to room temperature and then acidify to a pH of 2 with concentrated sulfuric acid. Extract the product with dichloromethane (3 x volumes).

-

Purification: Combine the organic phases and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield pure ethyl 4-phenyl-2,4-dioxobutanoate.

Part 2: Catalytic Asymmetric α-Difluoromethylation

With the precursor in hand, the next critical step is the introduction of the difluoromethyl group at the α-position of the β-keto ester. Both organocatalytic and metal-catalyzed methods have shown promise for this transformation on analogous substrates.

A. Organocatalytic Approach: Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective α-functionalization of β-keto esters.[2] Chiral quaternary ammonium salts, often derived from cinchona alkaloids, can effectively shuttle the enolate from an aqueous basic phase to an organic phase containing the electrophilic difluoromethylating agent.

Proposed Catalytic Cycle

Caption: Organocatalytic phase-transfer cycle.

Protocol 2: Asymmetric α-Difluoromethylation using a Cinchona-derived Catalyst (Adapted from[4])

Materials:

-

Ethyl 4-phenyl-2,4-dioxobutanoate (from Protocol 1)

-

(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)

-

Cinchona-derived phase-transfer catalyst (e.g., a C-2' aryl-substituted catalyst)

-

Potassium carbonate (30% aqueous solution)

-

Toluene

Procedure:

-

Reaction Setup: To a stirred solution of ethyl 4-phenyl-2,4-dioxobutanoate (1 equivalent) in toluene, add the cinchona-derived phase-transfer catalyst (0.05 equivalents).

-

Addition of Reagents: Add the 30% aqueous potassium carbonate solution, followed by (bromodifluoromethyl)trimethylsilane (2 equivalents).

-

Reaction Conditions: Cool the reaction mixture to -5°C and stir vigorously for the time required for complete conversion (monitoring by TLC or LC-MS is recommended).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expected Outcome: This protocol is expected to yield the α-difluoromethylated product with good yield and enantioselectivity. The C/O regioselectivity should be high in favor of C-alkylation.[2]

| Catalyst System | Substrate Scope | Typical Yield | Typical Enantioselectivity (ee) | Reference |

| Cinchona-derived PTC | β-keto esters | Good | Up to 83% | [2] |

| Copper/Chiral Diamine | Alkyl Halides | High | Excellent | [3] |

B. Metal-Catalyzed Approach: Copper-Catalyzed Difluoromethylation

Copper catalysis offers a complementary approach for the formation of C-CF₂H bonds. Recent advancements have demonstrated the potential of copper catalysts in facilitating the transfer of CF₂H groups to various nucleophiles, including those derived from 1,3-dicarbonyl compounds.[3][4]

Proposed Reaction Scheme

Caption: Proposed copper-catalyzed difluoromethylation cycle.

Protocol 3: Copper-Catalyzed α-Difluoromethylation (Conceptual Protocol)

Materials:

-

Ethyl 4-phenyl-2,4-dioxobutanoate (from Protocol 1)

-

A suitable difluoromethyl source (e.g., a difluoromethyl zinc reagent)

-

Copper(I) salt (e.g., CuI)

-

Chiral diamine ligand

-

A suitable base and solvent system

Procedure (General Guidance):

-

Catalyst Pre-formation: In a glovebox or under an inert atmosphere, stir the copper(I) salt and the chiral diamine ligand in a suitable anhydrous solvent.

-

Reaction Assembly: To the pre-formed catalyst, add the ethyl 4-phenyl-2,4-dioxobutanoate and a suitable base.

-

Addition of Difluoromethyl Source: Add the difluoromethylating agent to the reaction mixture.

-

Reaction and Monitoring: Stir the reaction at the appropriate temperature until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction and perform a standard aqueous work-up. The product can be isolated and purified by column chromatography.

Note: The specific conditions (ligand, base, solvent, temperature) for this reaction would require optimization for the specific substrate. The development of enantioconvergent copper-catalyzed difluoromethylation of alkyl halides provides a strong rationale for exploring this approach.[3]

Conclusion and Future Outlook

The synthesis of difluorophenyl dioxobutanoates represents an important endeavor for the discovery of novel therapeutic agents. The catalytic methods outlined in this guide, particularly the adaptation of phase-transfer catalysis and the exploration of copper-catalyzed approaches, provide a solid foundation for researchers in this field. The continued development of novel catalytic systems with improved efficiency, selectivity, and substrate scope will undoubtedly accelerate the discovery of new fluorine-containing drugs.

References

- Xie, S., et al. (2021). Asymmetric α-electrophilic difluoromethylation of β-keto esters by phase transfer catalysis. Organic & Biomolecular Chemistry, 19(21), 4788-4795.

-

Organic & Biomolecular Chemistry. (2021). Asymmetric α-electrophilic difluoromethylation of β-keto esters by phase transfer catalysis. [Link]

- Rafinejad, A., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-326.

- Wang, Z., et al. (2024). Enantioconvergent copper-catalysed difluoromethylation of alkyl halides.

- Blaser, H.-U., et al. (2003). Ethyl 2,4-Dioxo-4-phenylbutyrate: A Versatile Intermediate for the Large-Scale Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters. Synthesis, 2003(11), 1679-1682.

- Li, Y., et al. (2019). Copper-Catalyzed Decarboxylative Difluoromethylation. Journal of the American Chemical Society, 141(29), 11499-11505.

Sources

- 1. Asymmetric α-electrophilic difluoromethylation of β-keto esters by phase transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Asymmetric α-electrophilic difluoromethylation of β-keto esters by phase transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Enantioconvergent copper-catalysed difluoromethylation of alkyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Solvent Selection for High-Yield Synthesis of Dioxobutanoate Esters

Introduction: The Synthetic Challenge and Importance of Dioxobutanoate Esters

Ethyl 2,4-dioxobutanoate and its derivatives are pivotal building blocks in modern organic synthesis, particularly within the pharmaceutical industry. Their unique 1,3-dicarbonyl motif serves as a versatile scaffold for constructing complex heterocyclic systems, such as pyrazoles and isoxazoles, which are prevalent in many therapeutic agents. The synthesis of these esters, typically achieved through a crossed Claisen condensation between an ester and diethyl oxalate, is a cornerstone reaction. However, achieving high yields and purity is notoriously challenging, often plagued by competing side reactions like self-condensation and reversibility of the reaction.[1][2]

The selection of an appropriate solvent is arguably the most critical parameter influencing the success of this synthesis. The solvent does not merely act as a passive medium but actively participates in the reaction by influencing enolate stability, reagent solubility, and the position of chemical equilibria. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practicalities of solvent selection to maximize the yield and purity of dioxobutanoate esters.

The Underlying Chemistry: A Solvent's Role in the Claisen Condensation

The synthesis of ethyl 2,4-dioxobutanoate is a classic example of a mixed Claisen condensation .[2] In this reaction, an enolizable ester (like ethyl acetate) is deprotonated by a strong base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl of a non-enolizable ester (diethyl oxalate), leading to the final β-keto ester product after an acidic workup.[2][3]

The solvent's properties directly impact several key stages of this mechanism:

-

Enolate Formation and Stability: The base's effectiveness in deprotonating the α-carbon is solvent-dependent. More importantly, the solvent must stabilize the resulting enolate without quenching it.[4]

-

Reaction Rate: Polar aprotic solvents can significantly enhance the reaction rate by solvating the cation of the base, leaving a "naked," more reactive anion.[4][5]

-

Equilibrium Position: The Claisen condensation is a reversible reaction.[1] The final deprotonation of the product β-keto ester by the alkoxide base is what drives the reaction to completion. The solvent must facilitate this crucial final step.[3]

Visualization: The Claisen Condensation Workflow

The following diagram illustrates the logical workflow for optimizing the synthesis, highlighting the central role of solvent and base selection.

Caption: A generalized workflow for the synthesis of dioxobutanoate esters.

Comparative Analysis of Solvent Systems

The choice of solvent is a balancing act between maximizing reactivity and minimizing side reactions. Solvents are broadly categorized as polar aprotic, polar protic, and nonpolar. For the Claisen condensation, polar aprotic and certain nonpolar solvents are generally preferred.[1][4]

Polar Aprotic Solvents: The Preferred Choice

Polar aprotic solvents are characterized by their high dielectric constants and dipole moments, but they lack acidic protons (like O-H or N-H bonds).[5] This class is highly effective for Claisen condensations because they solvate the cation (e.g., Na⁺ or Li⁺) of the base, which enhances the reactivity of the enolate anion.[4] By not participating in hydrogen bonding, they do not protonate and deactivate the sensitive enolate intermediate.[6]

-

Tetrahydrofuran (THF): Often the solvent of choice, especially for reactions requiring strong, non-nucleophilic bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA).[1] It provides good solubility for organic reagents and is suitable for a wide range of temperatures.[1]

-

Diethyl Ether (Et₂O): Similar to THF, it is a common aprotic solvent used to prevent enolate protonation.[4] Its lower boiling point can be advantageous for easier removal but may not be suitable for reactions requiring higher temperatures.

-

Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): These highly polar aprotic solvents can further enhance reaction rates.[4] However, their high boiling points can complicate product isolation, and they must be rigorously dried as they are very hygroscopic.

Polar Protic Solvents: A Cautionary Tale

Polar protic solvents, such as ethanol and methanol, contain acidic protons. While they are excellent at dissolving ionic compounds, they are generally unsuitable for Claisen condensations that use strong, non-nucleophilic bases like NaH or LDA.[7] The acidic proton of the solvent will readily quench the base and any formed enolate, halting the reaction.[6]

The one major exception is when using an alkoxide base that corresponds to the solvent (e.g., sodium ethoxide in ethanol).[3][7] In this scenario, any proton exchange between the solvent and the base simply regenerates the same species, causing no net interference. This combination is common in classic Claisen condensations.[8]

Nonpolar Solvents

Nonpolar solvents like toluene or hexane are generally less effective at solvating the ionic intermediates of the Claisen condensation. However, they can be useful under specific conditions.

-

Toluene: Its high boiling point can be used to drive reactions to completion, particularly when using sodium hydride, as the evolution of hydrogen gas also helps shift the equilibrium forward.[1]

Data Summary: Solvent Properties and Their Impact on Yield

| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Key Advantages | Potential Disadvantages & Side Reactions | Typical Yield Range |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Excellent for strong bases (NaH, LDA), good reagent solubility.[1] | Must be anhydrous; peroxide formation on storage. | 70-90%[9][10] |

| Ethanol (EtOH) | Polar Protic | 24.3 | 78 | Only suitable with the corresponding alkoxide base (NaOEt).[7] | Reacts with other bases (NaH, LDA); can promote transesterification. | 60-85%[8] |

| Toluene | Nonpolar | 2.4 | 111 | High boiling point helps drive equilibrium; good with NaH.[1] | Lower solubility for ionic intermediates; may require longer reaction times. | 65-80% |

| Diethyl Ether (Et₂O) | Polar Aprotic | 4.3 | 35 | Easy to remove post-reaction; good for low-temp reactions. | Low boiling point limits reaction temperature; highly flammable. | 65-85% |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | High polarity can accelerate reaction rates.[4] | Difficult to remove; must be rigorously dried. | Variable, depends on workup efficiency |

Experimental Protocols

Protocol 1: High-Yield Synthesis of Ethyl 2,4-Dioxobutanoate using THF

This protocol details a robust method for synthesizing ethyl 2,4-dioxobutanoate, a common intermediate, using a polar aprotic solvent system.

Materials:

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl oxalate[11]

-

Ethyl acetate (anhydrous)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add Sodium Hydride (1.0 eq). Wash the NaH three times with anhydrous hexane to remove the mineral oil, then carefully place the flask under a gentle stream of nitrogen.

-

Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.

-

Reactant Addition: In the dropping funnel, prepare a mixture of ethyl acetate (1.0 eq) and diethyl oxalate (1.1 eq) in anhydrous THF.

-

Reaction Initiation: Add the ester mixture dropwise to the stirred NaH/THF slurry at 0 °C over 30-45 minutes. A vigorous evolution of hydrogen gas will be observed.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

-

Work-up: Carefully quench the reaction by cooling it back to 0 °C and slowly adding 1M HCl until the gas evolution ceases and the pH is acidic (pH ~2).[8]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.[12]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[13]

-

Purification: Purify the crude ester by vacuum distillation to obtain the final product.[13]

Visualization: Solvent Selection Decision Tree

This diagram provides a logical decision path for selecting an optimal solvent system based on the chosen base.

Caption: A decision tree for solvent selection in Claisen condensations.

Troubleshooting and Optimization

Low yields in Claisen condensations are a common issue that can often be traced back to solvent and reaction conditions.[1]

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Wet Solvent/Reagents: Water quenches the base and enolate.[14] 2. Incorrect Base/Solvent Pairing: Using NaH with ethanol.[7] 3. Base Not Strong Enough: Base pKa is too low to effectively deprotonate the ester. | 1. Ensure all solvents and reagents are rigorously dried. Distill THF from sodium/benzophenone.[14] 2. Use a polar aprotic solvent (THF) with NaH/LDA. Use ethanol only with sodium ethoxide.[1][7] 3. Switch to a stronger base like LDA for difficult substrates. |

| Complex Product Mixture | 1. Self-Condensation: The enolizable ester (e.g., ethyl acetate) reacts with itself.[1] 2. Reversible Reaction: Equilibrium not sufficiently driven towards the product.[1] | 1. Add the enolizable ester slowly to a mixture of the base and the non-enolizable ester (diethyl oxalate).[2] 2. Use a stoichiometric amount of a strong base (NaH) to irreversibly deprotonate the product, driving the reaction forward.[1][3] |

| Difficulty in Purification | 1. High-Boiling Solvent Residue: DMF or DMSO remaining in the product. 2. Decomposition on Heating: Product is thermally unstable. | 1. If using high-boiling solvents, ensure efficient removal via high-vacuum techniques. Consider switching to a lower-boiling solvent like THF. 2. Purify via vacuum distillation at the lowest possible temperature or consider column chromatography for sensitive compounds.[13] |

Conclusion

The rational selection of a solvent is paramount for the high-yield synthesis of dioxobutanoate esters. Polar aprotic solvents, particularly THF, offer the most robust and high-yielding conditions when paired with strong, non-nucleophilic bases like sodium hydride. This is due to their ability to promote the formation of a highly reactive enolate while preventing its premature quenching. While traditional methods using sodium ethoxide in ethanol are viable, they offer less flexibility and can be lower yielding. By understanding the mechanistic role of the solvent and adhering to stringent anhydrous conditions, researchers can overcome common pitfalls and reliably synthesize these valuable chemical intermediates.

References

-

Chemistry LibreTexts. (2025, March 17). 23.8: Mixed Claisen Condensations. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 15). 3.5 Claisen condensation. Retrieved from [Link]

-

Chemistry university. (2021, May 6). Claisen Condensation: Solvent and Base Choice [Video]. YouTube. Retrieved from [Link]

-

Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis, 2010(x), A-E. Retrieved from [Link]

-

Fiveable. (2025, September 15). Organic Chemistry II: 3.5 Claisen condensation. Retrieved from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 18: Reactions of Enolate Ions and Enols. Retrieved from [Link]

-

Yale University Department of Chemistry. (n.d.). PS8-S05-2. Retrieved from [Link]

-

Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US4902819A - Preparation of sodium diethyl oxalacetate.

-

Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). How the addition of a polar aprotic solvent alters aldol-addition kinetics: exploring the role of solvent molecules and their dynamics. Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

Reddit. (2020, December 17). r/Chempros - Thank you all for your suggestions regarding my failing Claisen condensation.... Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl oxalate. Retrieved from [Link]

-

University of Oxford. (n.d.). III Enolate Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Claisen-Schmidt condensation under solventfree conditions. Retrieved from [Link]

-

Science Ready. (n.d.). Reflux, Isolation and Purification of Esters – HSC Chemistry. Retrieved from [Link]

-

University of Massachusetts. (n.d.). Esters. An Introduction. Retrieved from [Link]

- Google Patents. (n.d.). US4304925A - Process for purifying esters.

-

ResearchGate. (2025, August 5). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Retrieved from [Link]

-

YouTube. (2014, February 16). Esters 4. Organic Preparation & Purification of an Ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1-Reagents and conditions: (a) Ethyl 2,4-dioxovalerate or.... Retrieved from [Link]

-

University of Calgary. (n.d.). Ch15 : Synthesis of Esters. Retrieved from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

- Google Patents. (n.d.). US4521595A - Process for the purification of esters.

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

Journal of Sciences, Islamic Republic of Iran. (2015, August 10). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved from [Link]

-

YouTube. (2021, April 13). 20.8 Synthesis and Reactions of Esters | Organic Chemistry. Retrieved from [Link]

-

Chemguide. (n.d.). preparation of esters. Retrieved from [Link]

-

Nigeria Journal of Engineering Science Research. (2022, March 24). Optimization and Characterization of Ethyl Ethanoate Produced from Cellulosic Bioethanol using an Organic Acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 7. youtube.com [youtube.com]

- 8. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 9. docta.ucm.es [docta.ucm.es]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Diethyl oxalate - Wikipedia [en.wikipedia.org]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. benchchem.com [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Recrystallization of Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate

Introduction: The Critical Role of Purity for a Key Pharmaceutical Intermediate

Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate is a β-keto ester of significant interest in pharmaceutical synthesis. The presence of a difluorophenyl moiety and a 1,3-dicarbonyl system makes it a versatile building block for various active pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability and binding affinity of the final drug molecule. Given its role as a precursor, the purity of Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate is paramount. Impurities, even in trace amounts, can lead to side reactions, lower yields in subsequent steps, and compromise the safety and efficacy of the final API.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] It relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[1] A successful recrystallization can significantly enhance the purity of the product, leading to a well-defined crystalline solid with consistent physical properties. This document provides a detailed protocol and application notes for the recrystallization of Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate, grounded in the principles of physical organic chemistry and extensive experience with related fluorinated pharmaceutical intermediates.[2]

Understanding the Molecule: Structural Considerations for Recrystallization

To develop a robust recrystallization protocol, it is essential to consider the structural features of Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate:

-

β-Keto Ester System: The presence of two carbonyl groups and an ester functionality suggests a moderate polarity. This part of the molecule can participate in hydrogen bonding as an acceptor. The β-keto ester moiety can also exhibit keto-enol tautomerism, which can influence its solubility.[3]

-

2,6-Difluorophenyl Group: The aromatic ring provides a nonpolar character, while the two fluorine atoms are strongly electron-withdrawing, influencing the electronic properties of the molecule. The difluorophenyl group contributes to the rigidity of the molecule, which can favor crystallization.

-

Overall Polarity: The combination of polar (dicarbonyl, ester) and nonpolar (difluorophenyl) regions suggests that a solvent system of intermediate polarity, or a mixture of polar and nonpolar solvents, is likely to be effective.

PART 1: Recrystallization Protocol

This protocol is designed as a starting point for optimization. The ideal solvent and conditions should be determined empirically for each specific batch of material.

Solvent Selection: A Rational Approach

The choice of solvent is the most critical factor in recrystallization. An ideal solvent should:

-

Dissolve the compound sparingly or not at all at room temperature.

-

Dissolve the compound completely at its boiling point.

-

Dissolve impurities well at all temperatures or not at all.

-

Be chemically inert to the compound.

-

Be easily removable from the purified crystals.

Based on the structure of Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate, the following solvent systems are recommended for initial screening:

| Solvent System | Rationale |

| Isopropanol (IPA) | A moderately polar protic solvent that can interact with the carbonyl groups. It has a suitable boiling point (82.6 °C) for effective dissolution upon heating. |

| Ethyl Acetate/Hexane | A solvent/anti-solvent system. The compound is likely soluble in the polar ethyl acetate. Gradual addition of nonpolar hexane will decrease solubility and induce crystallization. |

| Toluene | A nonpolar aromatic solvent that may effectively dissolve the compound when hot due to the difluorophenyl group, and allow for crystallization upon cooling. |

| Methanol/Water | A polar protic solvent system. The compound should be soluble in methanol, and the addition of water as an anti-solvent can promote crystal formation. |

Step-by-Step Recrystallization Procedure

Safety First: Always perform recrystallization in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Dissolution:

-

Place the crude Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate (e.g., 1.0 g) in an Erlenmeyer flask.

-

Add a small amount of the chosen solvent (e.g., 5-10 mL of isopropanol) to the flask.

-

Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves. Expert Tip: Use the minimum amount of hot solvent necessary to fully dissolve the compound to maximize yield.

-

-

Hot Filtration (Optional but Recommended):

-

If the hot solution contains insoluble impurities (e.g., dust, solid byproducts), perform a hot gravity filtration.

-

Preheat a funnel and a new, clean Erlenmeyer flask. Place a fluted filter paper in the funnel.

-

Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.

-

-

Crystallization:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion.

-

Once the flask has reached room temperature, you may place it in an ice bath to further decrease the solubility of the compound and maximize crystal formation.

-

-

Crystal Collection:

-

Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[1]

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

-

Drying:

-

Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.[1]

-

Anti-Solvent Recrystallization Method (for Ethyl Acetate/Hexane or Methanol/Water)

-

Dissolve the crude product in the minimum amount of the "good" solvent (e.g., ethyl acetate or methanol) at room temperature.

-

Slowly add the "anti-solvent" (e.g., hexane or water) dropwise with stirring until the solution becomes slightly turbid (cloudy).

-

Gently warm the solution until the turbidity just disappears.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

-

Collect and dry the crystals as described above.

PART 2: Troubleshooting and Expert Insights

| Problem | Possible Cause | Suggested Solution |

| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | Re-heat the mixture to dissolve the oil, add more solvent, and allow it to cool more slowly. Alternatively, try a lower-boiling point solvent. |

| No Crystals Form | The solution is not supersaturated, or nucleation is slow. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. If crystals still do not form, reduce the volume of the solvent by gentle heating and allow it to cool again. |

| Poor Recovery | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Ensure the minimum amount of hot solvent is used for dissolution. Ensure the solution is thoroughly cooled before filtration. Minimize the amount of cold solvent used for washing the crystals. |

| Colored Impurities Remain | The impurity co-crystallizes with the product or is adsorbed onto the crystal surface. | Consider adding a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Caution: Adding activated carbon to a boiling solution can cause it to boil over violently. Let the solution cool slightly before adding carbon, then reheat to boiling before hot filtration. |

PART 3: Visualization of the Recrystallization Workflow

Caption: Workflow for the recrystallization of Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate.

Conclusion

The protocol outlined in this application note provides a comprehensive guide for the purification of Methyl 4-(2,6-difluorophenyl)-2,4-dioxobutanoate via recrystallization. By understanding the chemical nature of the molecule and systematically approaching solvent selection and troubleshooting, researchers can significantly improve the purity of this valuable pharmaceutical intermediate. The successful implementation of this protocol will contribute to the robustness and reliability of subsequent synthetic transformations, ultimately impacting the quality of the final active pharmaceutical ingredient.

References

- Vertex AI Search. (2025, June 26).

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

-

Mettler Toledo. (2018, November 12). 4 Recrystallization Methods for Increased Yield. YouTube. [Link]

-

Singh, P. P., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 12(36), 23453–23462. [Link]

-

ResearchGate. (2016, January 10). Can anybody suggest a method to recrystallize the compound if it is soluble only in hot DMF?[Link]

-

ScienceMadness Discussion Board. (2016, March 8). Recrystallization problems. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. How to improve the yield of fluorinated pharmaceutical intermediates in synthesis? - Blog [sinoshiny.com]